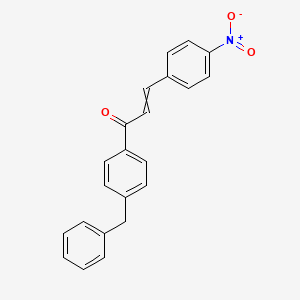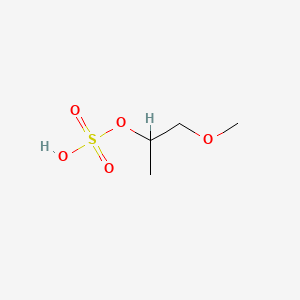
1-Methoxypropan-2-yl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxypropan-2-yl hydrogen sulfate is an organic compound with the chemical formula C4H10O5S. It consists of 10 hydrogen atoms, 4 carbon atoms, 5 oxygen atoms, and 1 sulfur atom . This compound is known for its unique chemical properties and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxypropan-2-yl hydrogen sulfate can be synthesized by reacting propylene oxide with methanol in the presence of a racemic catalyst . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where propylene oxide and methanol are combined. The reaction is catalyzed using specific catalysts to enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxypropan-2-yl hydrogen sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Methoxypropan-2-yl hydrogen sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme activity.
Industry: It is employed in the production of solvents, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-methoxypropan-2-yl hydrogen sulfate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
1-Methoxypropan-2-ol:
2-Methoxy-1-propanol: Another related compound with slight variations in its molecular structure.
Uniqueness: 1-Methoxypropan-2-yl hydrogen sulfate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
85684-22-6 |
|---|---|
Molecular Formula |
C4H10O5S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
1-methoxypropan-2-yl hydrogen sulfate |
InChI |
InChI=1S/C4H10O5S/c1-4(3-8-2)9-10(5,6)7/h4H,3H2,1-2H3,(H,5,6,7) |
InChI Key |
OTJBFMWZNNEQEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


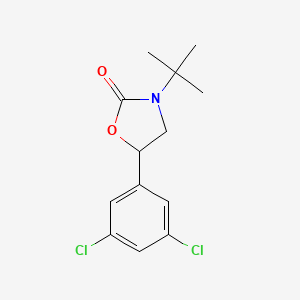
![(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium](/img/structure/B14401858.png)

amino}ethane-1-sulfonic acid](/img/structure/B14401869.png)
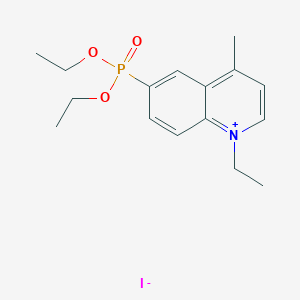

![3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene](/img/structure/B14401886.png)
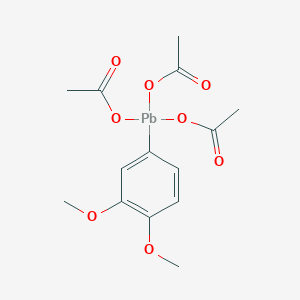
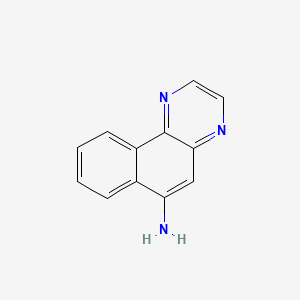
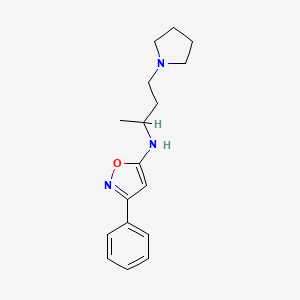
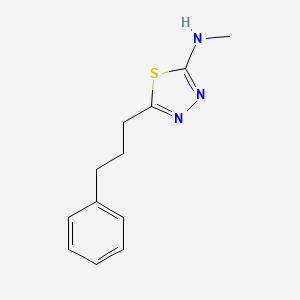
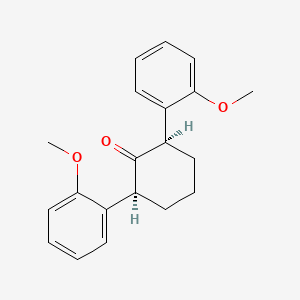
![8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14401939.png)
